molecular formula C28H20O2S2 B8695419 1,5-Bis(p-tolylthio)anthracene-9,10-dione CAS No. 90572-48-8

1,5-Bis(p-tolylthio)anthracene-9,10-dione

Cat. No.: B8695419
CAS No.: 90572-48-8
M. Wt: 452.6 g/mol
InChI Key: COERIAURPYSSGZ-UHFFFAOYSA-N
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Description

1,5-Bis(p-tolylthio)anthracene-9,10-dione is a derivative of anthracenedione, a compound known for its applications in dyes and pigments

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1,5-Bis(p-tolylthio)anthracene-9,10-dione typically involves the reaction of 9,10-anthracenedione with 4-methylthiophenol in the presence of a suitable catalyst. The reaction conditions often include:

    Solvent: Commonly used solvents include dichloromethane or toluene.

    Catalyst: Lewis acids such as aluminum chloride or ferric chloride.

    Temperature: The reaction is usually carried out at elevated temperatures ranging from 60°C to 100°C.

    Time: The reaction time can vary from a few hours to overnight, depending on the desired yield and purity.

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the thioether groups, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups of the anthracenedione core, potentially converting them to hydroxyl groups.

    Substitution: The aromatic rings of the 4-methylphenylthio groups can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophiles such as bromine or nitronium ions can be used under acidic conditions.

Major Products:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Hydroxyl derivatives of the anthracenedione core.

    Substitution: Halogenated or nitrated derivatives of the aromatic rings.

Scientific Research Applications

1,5-Bis(p-tolylthio)anthracene-9,10-dione has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential interactions with biological macromolecules, such as proteins and nucleic acids.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and photovoltaic devices.

Mechanism of Action

The mechanism of action of 1,5-Bis(p-tolylthio)anthracene-9,10-dione involves its interaction with molecular targets through various pathways:

    Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, potentially inhibiting their activity or altering their function.

    Pathways Involved: The compound may influence oxidative stress pathways, apoptosis, and signal transduction pathways, contributing to its biological effects.

Comparison with Similar Compounds

  • 9,10-Anthracenedione, 1,4-bis[(4-methylphenyl)amino]-
  • 9,10-Anthracenedione, 1,4-bis(methylamino)-
  • 9,10-Anthracenedione, 1-(methylamino)-4-[(4-methylphenyl)amino]-

Comparison:

  • Structural Differences: The primary difference lies in the substituents attached to the anthracenedione core. While 1,5-Bis(p-tolylthio)anthracene-9,10-dione has thioether groups, the similar compounds have amino or methylamino groups.
  • Chemical Properties: These structural differences can lead to variations in chemical reactivity, solubility, and stability.
  • Applications: The unique thioether groups in this compound may confer distinct biological activities and industrial applications compared to its amino-substituted counterparts.

Properties

CAS No.

90572-48-8

Molecular Formula

C28H20O2S2

Molecular Weight

452.6 g/mol

IUPAC Name

1,5-bis[(4-methylphenyl)sulfanyl]anthracene-9,10-dione

InChI

InChI=1S/C28H20O2S2/c1-17-9-13-19(14-10-17)31-23-7-3-5-21-25(23)27(29)22-6-4-8-24(26(22)28(21)30)32-20-15-11-18(2)12-16-20/h3-16H,1-2H3

InChI Key

COERIAURPYSSGZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)SC2=CC=CC3=C2C(=O)C4=C(C3=O)C(=CC=C4)SC5=CC=C(C=C5)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

10 parts of 1,5-bis(4-bromophenoxy)anthraquinone, 8 parts of potassium hydroxide, and 9 parts of 4-toluenethiol were added to 100 parts of DMF, and the mixture was stirred under heat at 110° C. for 3 hours. The precipitated solid after cooling was filtered, washed, and dried, to give 6.5 parts of an intermediate (1,5-bis(4-methylphenylthio)anthraquinone).
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